
Thiocillin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocillin is an azamacrocycle and a lactam.
Applications De Recherche Scientifique
Generation and Variants of Thiocillin
- In vivo Gene Manipulation : Thiocillin, a natural-product antibiotic, has been generated in novel variants through in vivo manipulation of the gene responsible for its precursor peptide. This method allowed for the exploration of structure-activity relationships in antibiotic activity (Acker, Bowers, & Walsh, 2009).
Posttranslational Modifications
- Complex Modification Process : Thiocillin is the product of a highly complex posttranslational modification process, which involves 13 modifications on a 14-residue peptide. This makes thiocillin one of the most extensively modified peptides known (Wieland Brown, Acker, Clardy, Walsh, & Fischbach, 2009).
Synthesis and Biosynthesis
- Chemoenzymatic Synthesis : A chemoenzymatic route has been developed for the synthesis of thiocillins, showcasing the enzymatic catalysis of a formal [4 + 2] cycloaddition as a key step in their biosynthesis (Wever, Bogart, Baccile, Chan, & Schroeder, 2015).
Structure-Activity Relationship
- Importance of Macrocyclic Structure : Research on thiocillin's macrocyclic structure highlights the significance of ring entropy in its biosynthesis and activity, with a focus on how modifications affect its potency and 3D geometry (Tran, Lexa, Julien, Young, Walsh, Jacobson, & Wells, 2017).
Antibiotic Biosynthesis
- Thiazolyl Peptide Antibiotics : Thiocillins are part of a broader class of thiazolyl peptide antibiotics. Their biosynthesis involves a series of post-translational modifications, leading to the formation of a macrocyclic scaffold essential for their activity (Walsh, Acker, & Bowers, 2010).
Antibiotic Discovery and Isolation
- Early Discovery : Thiocillins I, II, and III were initially isolated from cultures of various Bacillus species, with an emphasis on their solubility and unique ultraviolet absorption characteristics (Shoji, Hinoo, Wakisaka, Koizumi, & Mayama, 1976).
Mechanism of Action and Uptake
- Utilization by Pseudomonas aeruginosa : Thiocillin exploits the ferrioxamine receptor of Pseudomonas aeruginosa for uptake, demonstrating its potential as an antipseudomonal antibiotic (Chan & Burrows, 2020).
Recombinant Thiopeptides
- Incorporation of Noncanonical Amino Acids : Recombinant methods have been used to incorporate noncanonical amino acids into thiocillin, enhancing its structural diversity and enabling further studies on its biological activity (Luo, Zambaldo, Liu, Zhang, Xuan, Wang, Reed, Yang, Wang, Javahishvili, Schultz, & Young, 2016).
Genetic Interception and Characterization
- Thiopeptide Cyclization Precursors : Research on the genetic disruption of the thiocillin biosynthetic pathway has allowed for the isolation and characterization of acyclic precursors to the thiocillin pyridine ring (Bowers, Walsh, & Acker, 2010).
Propriétés
Formule moléculaire |
C49H51N13O8S6 |
|---|---|
Poids moléculaire |
1142.4 g/mol |
Nom IUPAC |
2-[2-[(12S,19R,26Z,29S)-26-ethylidene-29-[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-12,19-di(propan-2-yl)-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C49H51N13O8S6/c1-9-25(38(65)50-13-22(7)63)52-39(66)29-16-73-47(57-29)33-19-74-46(59-33)27-12-11-24-37(51-27)28-14-75-48(54-28)34(20(3)4)60-41(68)32-18-76-49(58-32)35(21(5)6)61-40(67)31-17-72-45(56-31)26(10-2)53-43(70)36(23(8)64)62-42(69)30-15-71-44(24)55-30/h9-12,14-23,34-36,63-64H,13H2,1-8H3,(H,50,65)(H,52,66)(H,53,70)(H,60,68)(H,61,67)(H,62,69)/b25-9-,26-10-/t22-,23+,34-,35+,36-/m0/s1 |
Clé InChI |
IXZWXEVFYZMXCG-ZRBNMRFGSA-N |
SMILES isomérique |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C)C(C)C |
SMILES canonique |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)C)C(C)C |
Synonymes |
thiocillin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




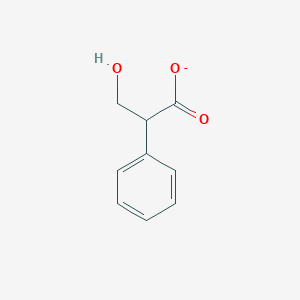

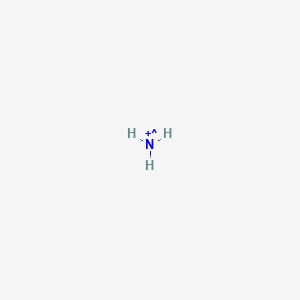

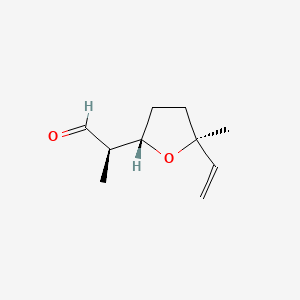

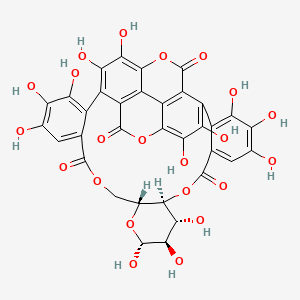

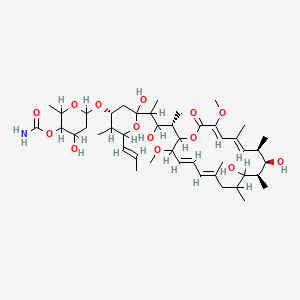
![[(13S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1238601.png)
![2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)
![7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester](/img/structure/B1238609.png)
